molecular formula C12H18ClNO B6180321 6-methoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 100368-96-5

6-methoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B6180321
CAS RN: 100368-96-5
M. Wt: 227.7
InChI Key:
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Description

6-Methoxy-1,2,3,4-tetrahydroisoquinoline is used as chemical reagents, organic intermediates, fine chemicals, pharmaceutical research and development . It is a colorless viscous liquid that is miscible with most organic solvents .


Synthesis Analysis

The synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . The removal of the N-sulfinyl auxiliary leads to amine, which upon treatment with n-BuLi cyclizes easily into isoquinolone .


Molecular Structure Analysis

The molecular structure of 6-methoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be represented by the SMILES string Cl.COc1ccc2CNCCc2c1 . The InChI key is QIUIKPQXMJJOQT-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving 6-methoxy-1,2,3,4-tetrahydroisoquinoline are complex and depend on the specific conditions and reagents used. For instance, the reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its empirical formula is C10H14ClNO and it has a molecular weight of 199.68 . It is miscible with most organic solvents .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 2 . It has hazard statements H302 - H411 and precautionary statements P264 - P270 - P273 - P301 + P312 - P391 - P501 . It is recommended to use personal protective equipment as required, avoid contact with skin, eyes or clothing, take precautionary measures against static discharges, and not flush into surface water or sanitary sewer system .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-methoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves the condensation of 3,4-dimethoxyphenethylamine with acetone followed by reduction and methylation to yield the final product.", "Starting Materials": [ "3,4-dimethoxyphenethylamine", "Acetone", "Sodium borohydride", "Methyl iodide", "Hydrochloric acid" ], "Reaction": [ "Condensation of 3,4-dimethoxyphenethylamine with acetone in the presence of hydrochloric acid to yield 1-(3,4-dimethoxyphenethyl)-2-propanone", "Reduction of 1-(3,4-dimethoxyphenethyl)-2-propanone with sodium borohydride to yield 1-(3,4-dimethoxyphenethyl)-2-propanol", "Methylation of 1-(3,4-dimethoxyphenethyl)-2-propanol with methyl iodide in the presence of sodium hydroxide to yield 6-methoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline", "Formation of 6-methoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride by reacting 6-methoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline with hydrochloric acid" ] }

CAS RN

100368-96-5

Molecular Formula

C12H18ClNO

Molecular Weight

227.7

Purity

95

Origin of Product

United States

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